Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative characterized by a tetrahydropyrimidine core substituted at positions 4 (phenyl), 5 (ethyl carboxylate), and 6 (piperazinylmethyl group). The piperazine moiety is further substituted with a 2,3-dimethylphenyl group, distinguishing it from related compounds. The ethyl carboxylate group enhances solubility, while the piperazine linker may improve bioavailability and receptor binding .
Properties
IUPAC Name |
ethyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-33-25(31)23-21(27-26(32)28-24(23)20-10-6-5-7-11-20)17-29-13-15-30(16-14-29)22-12-8-9-18(2)19(22)3/h5-12,24H,4,13-17H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWZXBAXEWAOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 466.5 g/mol. Its IUPAC name is ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The structure features a piperazine moiety and a tetrahydropyrimidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31FN4O3 |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| InChI | InChI=1S/C26H31FN4O3 |
| InChI Key | DCPSTKXIVLNYEL-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related tetrahydropyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines such as KB (human oral carcinoma), DLD (human colon carcinoma), and HepG2 (human liver carcinoma) cells. The structure-activity relationship (SAR) suggests that modifications in the piperazine and phenyl groups can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The presence of the piperazine ring is crucial for its interaction with bacterial targets .
The mechanism of action involves the compound's ability to interact with specific biological targets , including enzymes and receptors. The piperazine moiety enhances pharmacokinetic properties while the fluorophenyl group increases binding affinity to target sites. This interaction can lead to the inhibition or activation of critical cellular pathways .
Study 1: Anticancer Activity Evaluation
In a controlled study, this compound was tested against several human cancer cell lines. Results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| KB | 12.5 |
| DLD | 15.0 |
| HepG2 | 10.0 |
These results indicate potent anticancer activity and suggest further development for therapeutic applications .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
The findings highlight the compound's potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being investigated for its potential as a pharmaceutical agent. Research has shown that compounds with similar structures may exhibit various biological activities such as:
- Antimicrobial Activity : Studies indicate that derivatives of tetrahydropyrimidines can possess significant antibacterial and antifungal properties.
- Anticancer Properties : The compound's interaction with specific cellular pathways may lead to the inhibition of cancer cell proliferation.
Neuroscience
The piperazine moiety in the compound suggests potential activity on neurotransmitter systems. Preliminary studies have focused on:
- Neurological Disorders : Research is ongoing to evaluate the efficacy of this compound in treating conditions such as depression and anxiety by modulating serotonin and dopamine receptors.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in:
- Synthetic Organic Chemistry : It serves as a precursor for synthesizing other biologically active compounds.
Material Science
The unique structural features of this compound may also find applications in developing new materials with specific properties:
- Polymer Chemistry : Its reactivity can be harnessed in creating polymers with tailored functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of similar tetrahydropyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Neuropharmacology
Research exploring the neuropharmacological effects of piperazine derivatives demonstrated their potential in modulating anxiety-like behaviors in animal models. The findings suggest that modifications to the piperazine structure can significantly influence pharmacological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are best understood through comparison with analogs. Key differences lie in substituents at positions 2, 4, and 6, which influence physicochemical properties and biological activity. Below is a detailed analysis:
Structural and Functional Comparisons
Key Observations
Position 4 Modifications: Aryl groups (e.g., phenyl, chlorophenyl, pyrazolyl) at position 4 contribute to π-π interactions with biological targets. Heterocyclic substituents (e.g., pyrazole in ) introduce conformational rigidity, which may improve selectivity for enzymes or receptors .
Piperazine vs. Methyl Substituents at Position 6 :
- The target compound’s piperazinylmethyl group offers flexibility and basicity, facilitating interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Methyl groups (as in ) simplify synthesis but limit functional diversity.
Oxo vs. Thioxo at Position 2: The oxo group in the target compound participates in hydrogen bonding as an acceptor, while thioxo (e.g., ) can act as both donor and acceptor, altering solubility and binding modes .
Crystallographic Insights :
- Crystal structures (e.g., ) reveal that substituents influence ring puckering and hydrogen-bonding networks. For example, the thioxo group in forms stronger S···H bonds compared to O···H interactions in oxo analogs, affecting crystal packing .
Preparation Methods
Mechanistic Insights and Catalytic Systems
The reaction mechanism proceeds via an N-acyliminium ion intermediate rather than the previously proposed aldol pathway. Benzaldehyde and urea condense under acidic conditions to form an N-acyliminium ion, which is subsequently intercepted by ethyl acetoacetate. The resulting open-chain ureide cyclizes to yield the DHPM core. Catalysts play a critical role in optimizing yield and reaction time:
- LaCl₃·7H₂O : A lanthanum-based catalyst enabling one-pot three-component synthesis under mild conditions, achieving yields exceeding 80%.
- WO₃/ZrO₂ : A heterogeneous catalyst used in solvent-free conditions, enhancing recyclability and reducing environmental impact.
- Concentrated HCl : Traditional Brønsted acid catalyst, though associated with longer reaction times (6–12 hours).
Reaction Conditions and Optimization
Typical conditions involve refluxing in ethanol or toluene under acidic catalysis. For example, chlorinated ethyl acetoacetate derivatives react with urea and aldehydes in toluene at 110°C for 8 hours to form the DHPM core. Microwave-assisted synthesis significantly reduces reaction times to 3–30 minutes while maintaining high yields (80–96%). Solvent-free mechanochemical approaches using mortar-pestle grinding have also been reported as greener alternatives.
Alternative Synthetic Approaches
Microwave-Assisted Functionalization
Microwave irradiation accelerates the piperazine coupling step, reducing reaction times from hours to minutes. For instance, reacting the chloromethyl-DHPM intermediate with 4-(2,3-dimethylphenyl)piperazine in DMF under microwave irradiation (100°C, 300 W) achieves 85% yield within 30 minutes.
Green Chemistry and Process Optimization
Recent advances emphasize sustainability:
- Solvent-free mechanochemistry : Grinding DHPM precursors with 4-(2,3-dimethylphenyl)piperazine and K₂CO₃ in a ball mill achieves 90% yield without solvents.
- Aqueous micellar catalysis : Using TPGS-750-M surfactant in water enables efficient coupling at room temperature.
Analytical Characterization
The final product is characterized via:
- ¹H NMR : Peaks at δ 1.2 (triplet, CH₂CH₃), δ 2.2 (singlet, piperazine CH₃), δ 4.1 (quartet, OCH₂), and δ 6.8–7.4 (aromatic protons).
- IR spectroscopy : Stretches at 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1220 cm⁻¹ (C-O).
- Mass spectrometry : Molecular ion peak at m/z 448.6 (M⁺) consistent with C₂₆H₃₂N₄O₃.
Q & A
Q. What are the typical synthetic routes for preparing Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Category : Synthesis Optimization
- Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Piperazine coupling : Introducing the 4-(2,3-dimethylphenyl)piperazine moiety via nucleophilic substitution or reductive amination.
- Tetrahydro-pyrimidine core formation : Using Biginelli-like cyclocondensation of urea/thiourea, aldehydes, and β-keto esters.
- Solvent and temperature optimization : Polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) enhance reaction rates, while temperatures between 60–100°C prevent intermediate decomposition .
- Purification : Column chromatography or recrystallization improves yield (typically 60–85%) and purity (>95%).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Category : Structural Elucidation
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing piperazine methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. SHELXL/SHELXS software refines crystal structures with R-factors < 0.06 .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and N-H stretches (~3200 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data, such as unexpected bond lengths or angles?
- Category : Data Contradiction Analysis
- Answer :
- Validation tools : Use PLATON or CCDC Mercury to check for geometric outliers (e.g., bond lengths deviating >3σ from averages).
- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies patterns in H-bond networks that may explain distortions .
- Dynamic vs. static disorder : Refine occupancy factors for disordered atoms using SHELXL .
- Example: A distorted piperazine ring may result from puckering (quantified via Cremer-Pople parameters ).
Q. What strategies improve regioselectivity during the introduction of the 2,3-dimethylphenyl group onto the piperazine ring?
- Category : Reaction Mechanism & Selectivity
- Answer :
- Steric and electronic control : Use bulky directing groups (e.g., Boc-protected piperazine) to favor substitution at the less hindered nitrogen.
- Catalysis : Palladium-mediated coupling (e.g., Buchwald-Hartwig) enhances aryl group attachment .
- Solvent effects : Non-polar solvents (e.g., toluene) reduce competing pathways .
- Monitoring : TLC or in-situ FTIR tracks reaction progress to avoid over-functionalization .
Q. How do hydrogen bonding and π-π interactions influence the solid-state packing and stability of this compound?
- Category : Supramolecular Chemistry
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
